3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-
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Overview
Description
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,6-trimethylcyclohexanone with aniline in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
- 2,6,6-Trimethyl-1,4-cyclohexanedione
- 2,2,6,6-Tetramethyl-4-piperidinol
Uniqueness
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
828939-16-8 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2,2,6-trimethyl-3,4-dihydro-1H-quinolin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-8-4-5-10-9(6-8)7-11(14)12(2,3)13-10/h4-6,11,13-14H,7H2,1-3H3 |
InChI Key |
UQDXFCIBPPJYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(C2)O)(C)C |
Origin of Product |
United States |
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